N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
CAS No.:
Cat. No.: VC14774344
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O2S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |
| Standard InChI | InChI=1S/C16H18N4O2S/c1-3-14-18-19-16(23-14)17-13(21)8-10-20-9-7-11-5-4-6-12(22-2)15(11)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,19,21) |
| Standard InChI Key | IDAOCBXTIUDVIL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC |
Introduction
Structural Elucidation and Molecular Characteristics
The compound features a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position, connected via a propanamide linker to a 7-methoxyindole group. The thiadiazole ring contributes to its electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution and condensation reactions . The indole moiety, a privileged structure in drug discovery, introduces planar aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .
Molecular Formula: C₁₅H₁₆N₄O₂S
Molecular Weight: 316.38 g/mol
SMILES Notation: CCc1nnc(NC(CCn2ccc3cccc(c23)OC)=O)s1
Key structural features include:
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Thiadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for stabilizing charge-transfer interactions .
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7-Methoxyindole: The methoxy group at the 7-position enhances lipid solubility and may influence binding to hydrophobic enzyme pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
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Indole Functionalization: Introduction of the methoxy group via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
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Linker Assembly: Coupling the thiadiazole and indole moieties using carbodiimide-mediated amide bond formation .
Example Reaction Scheme:
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (predicted) |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
| Solubility | Low in water; soluble in DMSO, DMF |
Biological Activity and Mechanisms
Enzyme Inhibition
The thiadiazole moiety is associated with inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2), while indole derivatives often target serotonin receptors and tubulin polymerization . Analogues such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit potent 5-HT₆ receptor agonism (IC₅₀ = 4 nM) , suggesting similar potential for the subject compound.
Comparative Analysis with Structural Analogues
The subject compound’s hybrid structure may synergize the pharmacological profiles of its components, though empirical validation is required.
Future Directions and Applications
Therapeutic Prospects
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Neurodegenerative Diseases: Thiadiazole-based MAO inhibitors (e.g., TV3326) show neuroprotective effects in Parkinson’s models .
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Oncology: Indole-thiadiazole hybrids could exploit dual mechanisms of tubulin disruption and kinase inhibition.
Research Gaps
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ADME/Toxicity Profiles: No data exist on bioavailability or metabolic pathways.
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Target Specificity: Computational docking studies are needed to predict binding affinities for receptors like 5-HT₆ or EGFR.
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